2-(6-amino-8-bromo-9H-purin-9-yl)ethanol

Catalog No.
S9063079
CAS No.
43047-77-4
M.F
C7H8BrN5O
M. Wt
258.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(6-amino-8-bromo-9H-purin-9-yl)ethanol

CAS Number

43047-77-4

Product Name

2-(6-amino-8-bromo-9H-purin-9-yl)ethanol

IUPAC Name

2-(6-amino-8-bromopurin-9-yl)ethanol

Molecular Formula

C7H8BrN5O

Molecular Weight

258.08 g/mol

InChI

InChI=1S/C7H8BrN5O/c8-7-12-4-5(9)10-3-11-6(4)13(7)1-2-14/h3,14H,1-2H2,(H2,9,10,11)

InChI Key

HPCQLQBYCLLETI-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)Br)CCO)N

2-(6-amino-8-bromo-9H-purin-9-yl)ethanol is a purine derivative characterized by the presence of an amino group and a bromine atom at specific positions on the purine ring. Its chemical formula is C7_7H8_8BrN5_5O, and it is recognized for its potential applications in medicinal chemistry and biological research. This compound is notable for its structural similarities to other purines, which are essential components of nucleic acids and play critical roles in cellular metabolism and signaling pathways.

, including:

  • Oxidation: This process can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of carbonyl groups.
  • Reduction: Reduction reactions may utilize reagents like sodium borohydride or lithium aluminum hydride, which can convert functional groups into alcohols or amines.
  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where halogens or other nucleophiles react with the bromine atom, potentially yielding new derivatives with altered biological activities.

These reactions can be tailored to synthesize derivatives with specific properties for research purposes.

The biological activity of 2-(6-amino-8-bromo-9H-purin-9-yl)ethanol is primarily linked to its interactions with various enzymes and receptors involved in cellular processes. Preliminary studies suggest that it may exhibit:

  • Antiviral Properties: Similar purine derivatives have shown efficacy against viral infections, indicating potential therapeutic applications.
  • Antitumor Activity: Research into related compounds has revealed their ability to inhibit cancer cell proliferation, suggesting that this compound could share similar properties.

The exact mechanisms of action remain under investigation, but its structural characteristics imply a role in modulating key biological pathways.

The synthesis of 2-(6-amino-8-bromo-9H-purin-9-yl)ethanol typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate purine derivative, which is then reacted with ethanolamine under controlled conditions.
  • Reaction Conditions: The reaction often requires the presence of acidic catalysts (such as hydrobromic acid) and specific temperature controls to ensure optimal yields.
  • Purification: Following the reaction, purification techniques such as recrystallization or chromatography are employed to isolate the target compound from by-products.

This method allows for the production of high-purity samples suitable for further research and application.

2-(6-amino-8-bromo-9H-purin-9-yl)ethanol has several applications across various fields:

  • Medicinal Chemistry: Its potential as a therapeutic agent makes it a candidate for drug development targeting viral infections or cancer.
  • Biochemical Research: The compound serves as a tool for studying enzyme interactions and cellular signaling pathways due to its structural similarity to nucleotides.
  • Material Science: Its unique properties may also find applications in developing new materials with specific chemical functionalities.

Studies examining the interactions of 2-(6-amino-8-bromo-9H-purin-9-yl)ethanol with biological targets are crucial for understanding its pharmacological potential. Key areas of interest include:

  • Enzyme Inhibition: Investigating how this compound affects enzyme activity related to nucleotide metabolism.
  • Receptor Binding: Analyzing its affinity for various receptors involved in cell signaling pathways.
  • Cellular Uptake: Understanding how effectively the compound enters cells and its subsequent biological effects.

These studies will provide insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 2-(6-amino-8-bromo-9H-purin-9-yl)ethanol. A comparison highlights their unique features:

Compound NameChemical FormulaUnique Features
2-(6-Aminopurin-9-yl)ethanolC7_7H8_8N5_5OLacks bromine; simpler structure
2-Amino-6-chloro-9H-purineC5_5H5_5ClN4_4Contains chlorine instead of bromine; different reactivity
2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetateC9_9H10_10BrN5_5O2_2Contains an acetate group; altered solubility and reactivity

The uniqueness of 2-(6-amino-8-bromo-9H-purin-9-yl)ethanol lies in its specific bromination pattern combined with the amino group, which may enhance its biological activity compared to these similar compounds. This structural feature could lead to distinct interactions within biological systems, making it a valuable compound for further exploration in medicinal chemistry and related fields.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

256.99122 g/mol

Monoisotopic Mass

256.99122 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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